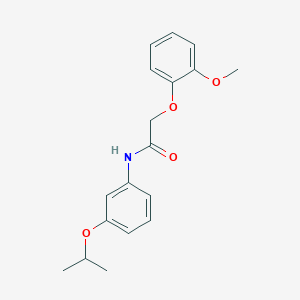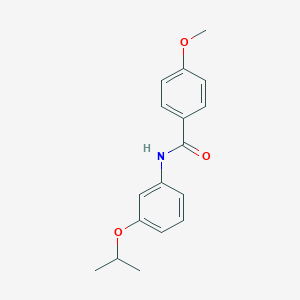![molecular formula C18H19NO3 B268467 N-[3-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B268467.png)
N-[3-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AM404, and it is a derivative of acetaminophen. The chemical structure of AM404 is similar to anandamide, which is an endogenous cannabinoid.
Wirkmechanismus
AM404 works by inhibiting the reuptake of anandamide, which leads to an increase in the levels of anandamide in the brain. Anandamide activates cannabinoid receptors, which are involved in pain modulation, inflammation, and other physiological processes. AM404 also inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation.
Biochemical and Physiological Effects:
AM404 has been shown to have analgesic effects in various animal models of pain. It has also been found to have anti-inflammatory effects and neuroprotective effects. AM404 has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress in the brain. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
AM404 is a potent compound that has been extensively studied in animal models. It has shown promising results in various fields, including pain management and neuroprotection. However, there are some limitations to using AM404 in lab experiments. It is a relatively complex compound to synthesize, and it can be expensive. Additionally, the effects of AM404 can vary depending on the dose and the route of administration.
Zukünftige Richtungen
There are several potential future directions for research on AM404. One area of interest is its potential as a treatment for chronic pain. AM404 has been shown to have analgesic effects in animal models of neuropathic pain, and it may have potential as an alternative to opioid-based pain medications. Another area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. AM404 has been found to have neuroprotective effects and may help to prevent the progression of these diseases. Additionally, there is potential for research on the use of AM404 in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of AM404 involves the reaction between 4-methylphenol and 3-allyloxyaniline, followed by the reaction with chloroacetyl chloride and sodium hydroxide. The final product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
AM404 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. AM404 has also been found to inhibit the reuptake of anandamide, which is a neurotransmitter that plays a crucial role in pain modulation.
Eigenschaften
Produktname |
N-[3-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide |
|---|---|
Molekularformel |
C18H19NO3 |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
2-(4-methylphenoxy)-N-(3-prop-2-enoxyphenyl)acetamide |
InChI |
InChI=1S/C18H19NO3/c1-3-11-21-17-6-4-5-15(12-17)19-18(20)13-22-16-9-7-14(2)8-10-16/h3-10,12H,1,11,13H2,2H3,(H,19,20) |
InChI-Schlüssel |
IMLASXHGHZBTBI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OCC=C |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(sec-butylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B268384.png)
![4-[(4-methoxybenzoyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B268385.png)
![N-isopropyl-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B268386.png)
![N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B268388.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-furamide](/img/structure/B268390.png)

![N-[4-(aminocarbonyl)phenyl]-4-sec-butoxybenzamide](/img/structure/B268393.png)

![N-[3-(2-methoxyethoxy)phenyl]-4-methylbenzamide](/img/structure/B268399.png)
![2-(4-methoxyphenyl)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268400.png)



![2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268408.png)